molecular formula C16H15FN4O3S2 B6441092 4-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole CAS No. 2549026-94-8

4-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole

Cat. No.: B6441092
CAS No.: 2549026-94-8
M. Wt: 394.4 g/mol
InChI Key: PLXJYSTZPADLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole is an advanced organic compound characterized by its multi-functional groups and complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthetic Route 1: : Starting with 5-fluoropyridin-2-ol, the synthesis proceeds through a nucleophilic substitution reaction with chloromethyl pyrrolidine, producing the intermediate, 5-fluoropyridin-2-ylmethyl pyrrolidin-1-yl ether. This intermediate undergoes sulfonylation using sulfur trioxide and a tertiary base, forming the sulfonyl derivative. Finally, this is coupled with 2,1,3-benzothiadiazole under a palladium-catalyzed cross-coupling condition.

Industrial Production Methods

  • Method 1: : Large-scale production uses automated flow reactors for each synthetic step, optimizing reaction times and yields. This method ensures consistent purity and quantity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : When exposed to oxidizing agents such as potassium permanganate, the pyrrolidine ring undergoes oxidation, leading to the formation of ketone derivatives.

  • Reduction: : The fluoropyridinyl group can be reduced using hydrogen gas over a palladium catalyst, resulting in the defluorination of the compound.

  • Substitution: : The sulfonyl group can undergo nucleophilic aromatic substitution, particularly under basic conditions, forming various substituted products.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Hydrogen gas with palladium catalyst, lithium aluminum hydride.

  • Substituting agents: : Sodium methoxide, potassium t-butoxide.

Major Products

  • Oxidation products: : Ketone derivatives of the pyrrolidine ring.

  • Reduction products: : Defluorinated analogs.

  • Substitution products: : Substituted benzothiadiazoles with varying substituents at the sulfonyl group.

Scientific Research Applications

4-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole has a wide array of applications:

  • Chemistry: : Used as a ligand in coordination chemistry for the synthesis of metal-organic frameworks and complexes.

  • Biology: : Investigated for its potential as an enzyme inhibitor in biological pathways, affecting processes such as cell signaling and metabolism.

  • Medicine: : Evaluated for its use in drug development, specifically targeting conditions related to inflammation and cancer.

  • Industry: : Applied in materials science for the development of new polymers and advanced materials with specific electronic and optical properties.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : Primarily targets enzymes and receptors associated with cellular signaling pathways.

  • Pathways Involved: : Inhibition of specific enzymes leads to the disruption of critical biological pathways, such as those regulating cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Compound A: : 4-[(3-{[(5-chloropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole

  • Compound B: : 4-[(3-{[(5-bromopyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole

Uniqueness

  • Compared to Compound A: : The fluorine atom in 4-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole imparts a higher electronegativity, influencing its reactivity and interaction with biological molecules.

  • Compared to Compound B: : The smaller size of the fluorine atom compared to bromine enables the compound to fit more snugly into enzyme active sites, potentially increasing its efficacy as an inhibitor.

This compound's intricate structure and versatile chemistry make it a significant focus of research and industrial application.

Properties

IUPAC Name

4-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O3S2/c17-12-4-5-15(18-8-12)24-10-11-6-7-21(9-11)26(22,23)14-3-1-2-13-16(14)20-25-19-13/h1-5,8,11H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXJYSTZPADLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.